molecular formula C22H22N4O2 B2533100 4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2380010-02-4

4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2533100
CAS No.: 2380010-02-4
M. Wt: 374.444
InChI Key: DGCOAJJNSFQNLS-UHFFFAOYSA-N
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Description

4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with phenyl and pyridine-piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and automated reaction systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The pyrimidine core can interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The phenyl and pyridine-piperidine moieties may enhance binding affinity and specificity, leading to more effective interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its combination of a pyrimidine core with phenyl and pyridine-piperidine substituents. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-22(19-6-10-23-11-7-19)26-12-8-17(9-13-26)15-28-21-14-20(24-16-25-21)18-4-2-1-3-5-18/h1-7,10-11,14,16-17H,8-9,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCOAJJNSFQNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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